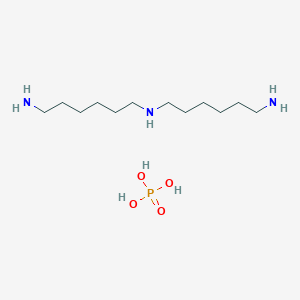
Phosphoric acid--N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) is a chemical compound with the molecular formula C12H32N3O4P. It is a derivative of hexane-1,6-diamine, where one of the amino groups is substituted with a phosphoric acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) typically involves the reaction of hexane-1,6-diamine with phosphoric acid. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acidic catalysts to promote the formation of the phosphoric acid derivative.
Solvents: Polar solvents such as methanol or water to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: To ensure consistent product quality and yield.
High-pressure reactors: To increase the reaction rate and efficiency.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The phosphoric acid moiety can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
Oxidation products: Nitro derivatives of the original compound.
Reduction products: Reduced forms of the phosphoric acid moiety.
Substitution products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) involves its interaction with various molecular targets:
Molecular Targets: The amino and phosphoric acid groups can interact with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enzyme activities, and cellular processes through its interactions.
Comparison with Similar Compounds
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) can be compared with other similar compounds:
Hexane-1,6-diamine: The parent compound without the phosphoric acid moiety.
N-(6-aminohexyl)hexane-1,6-diamine: A similar compound with different substitution patterns.
Bis(hexamethylene)triamine: Another related compound with additional amino groups.
Uniqueness
Phosphoric acid moiety: The presence of the phosphoric acid group distinguishes it from other similar compounds and imparts unique chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
185064-54-4 |
|---|---|
Molecular Formula |
C12H32N3O4P |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N'-(6-aminohexyl)hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C12H29N3.H3O4P/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14;1-5(2,3)4/h15H,1-14H2;(H3,1,2,3,4) |
InChI Key |
WTHRUIQDARVFEB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNCCCCCCN)CCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

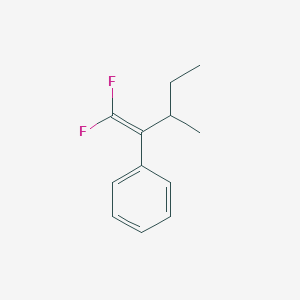
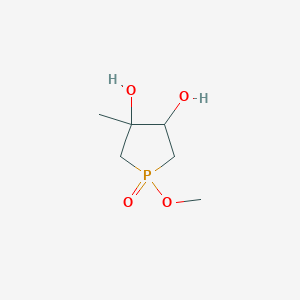
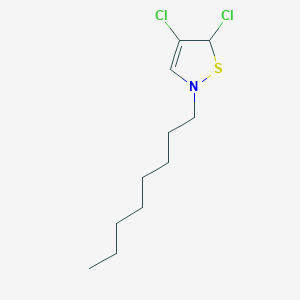
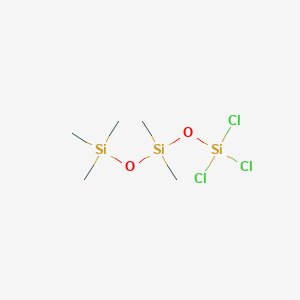
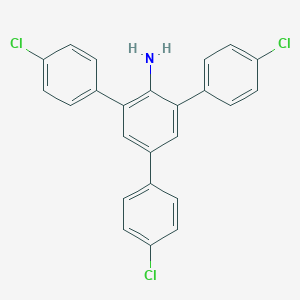
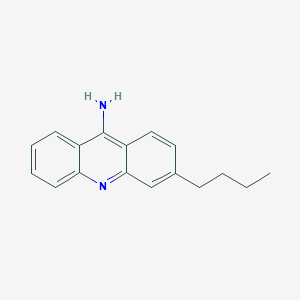

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

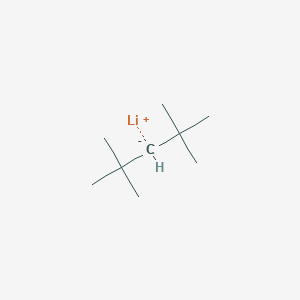
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
